4-(Chloromethyl)phenyl 4-methylpentanoate
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Overview
Description
4-(Chloromethyl)phenyl 4-methylpentanoate is an organic compound that belongs to the ester family It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a 4-methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenyl 4-methylpentanoate typically involves the esterification of 4-(chloromethyl)phenol with 4-methylpentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)phenyl 4-methylpentanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-(hydroxymethyl)phenyl 4-methylpentanoate, 4-(aminomethyl)phenyl 4-methylpentanoate, or 4-(thiomethyl)phenyl 4-methylpentanoate.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of 4-(chloromethyl)phenyl 4-methylpentanol.
Scientific Research Applications
4-(Chloromethyl)phenyl 4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Potential use in the development of bioactive compounds that can interact with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)phenyl 4-methylpentanoate depends on its specific application
Enzyme Inhibition: The chloromethyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition.
Receptor Binding: The phenyl ring can interact with hydrophobic pockets in receptors, modulating their activity.
Signal Transduction: The compound can influence cellular signaling pathways by interacting with key proteins involved in signal transduction.
Comparison with Similar Compounds
4-(Chloromethyl)phenyl 4-methylpentanoate can be compared with other similar compounds to highlight its uniqueness:
4-(Chloromethyl)benzyl alcohol: Similar structure but lacks the ester group, making it less versatile in certain synthetic applications.
4-(Chloromethyl)phenyl acetate: Contains an acetate group instead of a 4-methylpentanoate group, leading to different chemical and physical properties.
4-(Chloromethyl)phenyl propionate: Has a shorter alkyl chain compared to 4-methylpentanoate, affecting its reactivity and applications.
Properties
IUPAC Name |
[4-(chloromethyl)phenyl] 4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2/c1-10(2)3-8-13(15)16-12-6-4-11(9-14)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUIOTSFZMTQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)OC1=CC=C(C=C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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